(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate
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Overview
Description
The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate is a complex organic molecule that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a nitrofuran group
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity . For instance, some imidazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or prevent the formation of ulcers .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound affects multiple pathways . For example, it could interfere with the synthesis of essential components of bacterial cells, disrupt the signaling pathways involved in inflammation, or inhibit the enzymes responsible for ulcer formation .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially enhance their bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level . For example, it could inhibit the growth of bacteria or fungi, reduce inflammation, prevent the formation of ulcers, or exhibit antioxidant activity .
Action Environment
It’s known that the efficacy and stability of imidazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances . For example, certain imidazole derivatives can be more effective at lower temperatures or in acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Piperidine Ring: The benzimidazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks a suitable electrophile on the piperidine ring.
Introduction of the Nitrofuran Group: The final step involves the coupling of the piperidine-benzimidazole intermediate with a nitrofuran derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrofuran moiety can also be reduced to an amine under hydrogenation conditions.
Substitution: The benzimidazole and piperidine rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various halogenated or alkylated benzimidazole or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s benzimidazole moiety is known for its potential as an antiparasitic agent. The nitrofuran group also contributes to its antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, particularly in treating infections and possibly as an anticancer agent due to the bioactivity of its constituent groups.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as antimicrobial coatings or as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(2-(1H-benzo[d]imidazol-2-yl)phenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methylpiperazine instead of a piperidine ring.
(4-(1H-imidazol-1-yl)benzoic acid: Contains an imidazole ring instead of a benzimidazole.
Nitrofurantoin: A well-known nitrofuran antibiotic.
Uniqueness
The uniqueness of (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate lies in its combined structural features, which confer a broad spectrum of biological activities. Its ability to interact with multiple biological targets makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique properties compared to similar compounds
Properties
IUPAC Name |
[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(5-nitrofuran-2-yl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4.C2H2O4/c23-18(16-5-6-17(26-16)22(24)25)20-9-7-13(8-10-20)11-21-12-19-14-3-1-2-4-15(14)21;3-1(4)2(5)6/h1-6,12-13H,7-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGDWLLZSZVRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)C4=CC=C(O4)[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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